molecular formula C16H18ClN3O3S2 B215245 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine

Cat. No. B215245
M. Wt: 399.9 g/mol
InChI Key: AMYIZBRLCVQELX-UHFFFAOYSA-N
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Description

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyridine sulfonamides and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By stimulating sGC, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 increases the production of cGMP, leading to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 has been found to exhibit a range of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and anti-inflammatory effects. It has been shown to increase the production of cGMP, leading to vasodilation and relaxation of smooth muscle cells. 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272. One potential direction is to explore its potential use in the treatment of pulmonary hypertension and erectile dysfunction. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases such as inflammatory diseases and cancer. Finally, the development of new and more potent sGC stimulators based on the structure of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 may lead to the discovery of new and effective therapies for a range of diseases.

Synthesis Methods

The synthesis of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 involves the reaction of 4-chloropyridine-2-thiol with butyl isocyanate and subsequently with sulfamide. The reaction proceeds in the presence of a base and a solvent such as dimethylformamide. The final product is then purified through column chromatography to obtain a high yield of pure 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272.

Scientific Research Applications

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 has been widely studied for its potential therapeutic applications in various diseases. It has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of pulmonary hypertension. 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 has also been studied for its potential use in the treatment of erectile dysfunction, as it has been found to enhance the relaxation of smooth muscle cells in the corpus cavernosum. Additionally, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine 41-2272 has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine

Molecular Formula

C16H18ClN3O3S2

Molecular Weight

399.9 g/mol

IUPAC Name

1-butyl-3-[4-(4-chlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C16H18ClN3O3S2/c1-2-3-9-19-16(21)20-25(22,23)15-11-18-10-8-14(15)24-13-6-4-12(17)5-7-13/h4-8,10-11H,2-3,9H2,1H3,(H2,19,20,21)

InChI Key

AMYIZBRLCVQELX-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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